Cas no 142469-82-7 (2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]ethanamine (2E)-but-2-enedioate)

2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]ethanamine (2E)-but-2-enedioate structure
142469-82-7 structure
Product name:2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]ethanamine (2E)-but-2-enedioate
CAS No:142469-82-7
MF:C18H26N2O5
MW:350.409445285797
CID:1311238
PubChem ID:6448594

2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]ethanamine (2E)-but-2-enedioate Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]ethanamine (2E)-but-2-enedioate
    • (E)-but-2-enedioic acid,2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]ethanamine
    • 142469-82-7
    • 2-Pyrrolidinemethanamine, N-(2-methoxyethyl)-1-phenyl-, (-)-, (E)-2-butenedioate (1:1)
    • (-)-N-(2-Methoxyethyl)-1-phenyl-2-pyrrolidinemethanamine fumarate
    • Inchi: InChI=1S/C14H22N2O.C4H4O4/c1-17-11-9-15-12-14-8-5-10-16(14)13-6-3-2-4-7-13;5-3(6)1-2-4(7)8/h2-4,6-7,14-15H,5,8-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
    • InChI Key: BODCMVHXIIZIGG-WLHGVMLRSA-N
    • SMILES: COCCNCC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Computed Properties

  • Exact Mass: 350.18428
  • Monoisotopic Mass: 350.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 323
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.1Ų

Experimental Properties

  • PSA: 99.1

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